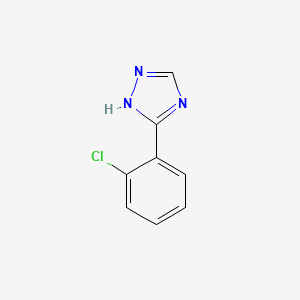

5-(2-chlorophenyl)-1H-1,2,4-triazole

描述

5-(2-chlorophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with a 2-chlorophenyl group. This compound is of significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the triazole ring imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

化学反应分析

Types of Reactions

5-(2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Substituted phenyl-triazole derivatives.

Oxidation and Reduction: Oxidized or reduced triazole derivatives.

Coupling Reactions: Biaryl-triazole compounds.

科学研究应用

Antibacterial Activity

5-(2-chlorophenyl)-1H-1,2,4-triazole has demonstrated significant antibacterial properties. Research indicates that derivatives of triazoles exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing this triazole framework have been synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Case Study:

A study synthesized several 1,2,4-triazole derivatives that exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were found to have MIC values ranging from 0.25 to 2 μg/mL, indicating their potential as effective antibacterial agents .

Antifungal Properties

The compound also shows promise as an antifungal agent. Triazoles are widely recognized for their ability to inhibit fungal growth by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Research has highlighted the efficacy of this compound in inhibiting various fungal pathogens .

Data Table: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| 5-(2-chlorophenyl)-triazole | Candida albicans | 0.5 |

| Triazole derivative A | Aspergillus niger | 0.25 |

| Triazole derivative B | Cryptococcus neoformans | 0.75 |

Plant Protection

Triazoles, including this compound, are extensively used in agriculture as fungicides. They help manage fungal diseases in crops by inhibiting the growth of pathogenic fungi.

Case Study:

In a field trial, a formulation containing this triazole was applied to crops affected by powdery mildew. The results showed a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a fungicide .

Herbicidal Activity

Emerging research suggests that triazoles may also possess herbicidal properties. Studies indicate that certain derivatives can inhibit the growth of specific weed species without harming the crops .

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| 5-(2-chlorophenyl)-triazole | Amaranthus retroflexus | 85 |

| Triazole derivative C | Echinochloa crus-galli | 90 |

Mechanistic Insights

The mechanism of action for the antibacterial and antifungal properties of triazoles involves interference with nucleic acid synthesis and cell membrane integrity. Molecular docking studies have shown that these compounds can bind effectively to target enzymes like DNA gyrase and ergosterol biosynthesis pathways .

作用机制

The mechanism of action of 5-(2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

相似化合物的比较

Similar Compounds

1,2,4-Triazole: The parent compound, which lacks the 2-chlorophenyl group.

5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A derivative with a thiol group, exhibiting different biological activities.

5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one: A structurally related compound with a diazepine ring.

Uniqueness

5-(2-chlorophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

5-(2-Chlorophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring structure is known for its versatility in medicinal chemistry. Compounds containing this scaffold exhibit a wide range of biological activities due to their ability to interact with various biological targets. The presence of substituents on the triazole ring can significantly influence these activities.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Research indicates that derivatives of the triazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Selectivity Against Bacteria : Certain derivatives have shown remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid. The incorporation of halogen substituents (like chlorine) has been linked to enhanced antibacterial activity due to improved interaction with bacterial targets .

- Mechanism of Action : The antibacterial mechanism often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that triazole derivatives can effectively bind to the DNA-gyrase complex, leading to reduced bacterial proliferation .

Antifungal Activity

The antifungal potential of this compound and its derivatives has also been explored:

- Efficacy Against Fungi : Studies have shown that triazole compounds are effective against various fungal strains, including Candida species and Aspergillus. The mechanism typically involves inhibition of ergosterol biosynthesis in fungal cell membranes .

- Structure-Activity Relationship (SAR) : The antifungal activity is influenced by the substitution pattern on the triazole ring. For example, modifications at the C-5 position have been associated with increased potency against specific fungal pathogens .

Anti-inflammatory Activity

Recent studies indicate that this compound may possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Markers : Compounds based on the 1,2,4-triazole scaffold have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

- Mechanism : The anti-inflammatory effect is likely mediated through the inhibition of COX enzymes and reduction in oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cell Line Studies : Research has demonstrated that triazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, certain compounds have shown significant antiproliferative activity against colorectal cancer cells (HT-29), leading to cell cycle arrest .

- Mechanisms Involved : The anticancer activity may involve multiple mechanisms including apoptosis induction and inhibition of angiogenesis. Some studies suggest that triazoles can interfere with signaling pathways critical for tumor growth and metastasis .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Gao et al., 2018 | Developed hybrid compounds with enhanced antibacterial properties | Antibacterial |

| Aliabadi et al., 2016 | Investigated triazoles as inhibitors of cancer cell proliferation | Anticancer |

| Tahlan et al., 2017 | Explored anti-inflammatory effects through cytokine inhibition | Anti-inflammatory |

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 5-(2-chlorophenyl)-1H-1,2,4-triazole with high purity?

Answer:

The synthesis typically involves cyclocondensation reactions. For example, derivatives of 5-aryl-1H-1,2,4-triazoles can be synthesized via reactions of substituted hydrazides with thioureas or isothiocyanates under acidic conditions. Key steps include:

- Reagent selection : Use 2-chlorobenzaldehyde as a starting material for aryl substitution.

- Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in COX-2 inhibitor syntheses (melting points: 128–180°C) .

- Validation : Confirm purity via HPLC (>95%) or elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. Basic: How can X-ray crystallography validate the molecular structure of this compound derivatives?

Answer:

Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. For triazole-thione analogs:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K.

- Analysis : Compare observed parameters (e.g., C–S bond length: ~1.68 Å) with literature values .

- Software : Refine structures using SHELX or OLEX2. Example: The title compound in crystallizes in a monoclinic system (space group P2₁/c) with Z = 4 .

Q. Advanced: How can researchers resolve contradictions in reported COX-2 inhibition data among triazole derivatives?

Answer:

Discrepancies may arise from structural variations or assay conditions. Strategies include:

- Control experiments : Standardize assays (e.g., human recombinant COX-2 enzyme vs. cell-based models).

- Substituent analysis : Compare 2-chlorophenyl vs. 4-methylsulfonylphenyl analogs (e.g., Example 11 vs. 12 in shows a 32°C difference in melting points, hinting at structural stability effects) .

- Statistical validation : Apply error analysis (e.g., Chi-squared tests) to assess significance of IC₅₀ differences .

Q. Advanced: What experimental design is optimal for evaluating substituent effects (e.g., 2-chloro vs. 4-chlorophenyl) on bioactivity?

Answer:

A structure-activity relationship (SAR) study should include:

- Synthetic analogs : Synthesize derivatives with systematic substituent variations (e.g., halogen position, electron-withdrawing groups).

- Biological assays : Test COX-2 selectivity using fluorescence-based inhibition assays (e.g., reports >90% inhibition for 4-methylsulfonylphenyl derivatives) .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent position with binding affinity to COX-2’s active site.

Q. Methodological: How to determine the pKa of this compound in non-aqueous solvents?

Answer:

Use potentiometric titration with tetrabutylammonium hydroxide (TBAH):

- Setup : Titrate 0.05 M compound solutions in isopropyl alcohol/tert-butyl alcohol using a calibrated pH meter.

- Data analysis : Plot mV vs. TBAH volume to determine half-neutralization potentials (HNP). For triazole-thiols, pKa values typically range 8–10 in aprotic solvents .

- Validation : Compare results with computational predictions (e.g., ACD/Labs pKa DB).

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Refer to GHS hazard statements:

属性

IUPAC Name |

5-(2-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJUBANPLITKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427901 | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56015-92-0 | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。